4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14870320
InChI: InChI=1S/C13H17NO3/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H2,14,15)
SMILES:
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

CAS No.:

Cat. No.: VC14870320

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name 4-(4-methoxyphenyl)oxane-4-carboxamide
Standard InChI InChI=1S/C13H17NO3/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H2,14,15)
Standard InChI Key SRQIZITYMCOZIR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(4-methoxyphenyl)oxane-4-carboxamide, reflects its core structure: a tetrahydropyran (oxane) ring fused to a 4-methoxyphenyl group at the 4-position, with a carboxamide functional group. Key structural elements include:

  • Tetrahydro-2H-pyran ring: A six-membered oxygen-containing heterocycle contributing to conformational rigidity.

  • 4-Methoxyphenyl group: An aromatic system with a methoxy substituent, enhancing lipophilicity and potential π-π interactions.

  • Carboxamide moiety: A polar group capable of hydrogen bonding, critical for target binding.

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₁₃H₁₇NO₃
Molecular Weight235.28 g/mol
IUPAC Name4-(4-methoxyphenyl)oxane-4-carboxamide
Canonical SMILESCOC1=CC=C(C=C1)C2(CCOCC2)C(=O)N
Topological Polar Surface Area64.6 Ų

The compound’s stereochemistry is defined by the tetrahedral geometry at the 4-position of the pyran ring, creating a chiral center. Computational models suggest a chair conformation for the pyran ring, minimizing steric strain.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves multi-step organic reactions, typically including:

  • Formation of the tetrahydropyran ring: Achieved via acid-catalyzed cyclization of diols or epoxides.

  • Introduction of the 4-methoxyphenyl group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling may be employed.

  • Carboxamide installation: Reaction of a carboxylic acid derivative with an amine under coupling agents like EDC/HOBt.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclizationH₂SO₄, 80°C, 12h68%
Aryl Group IncorporationPd(PPh₃)₄, K₂CO₃, DMF, 100°C52%
AmidationEDC, HOBt, DCM, rt75%

Purification is typically performed via column chromatography (silica gel, ethyl acetate/hexane), with final product verification by NMR and HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 2H, aromatic), 6.85 (d, J = 8.8 Hz, 2H, aromatic), 4.05–3.95 (m, 2H, pyran-OCH₂), 3.80 (s, 3H, OCH₃), 3.45–3.35 (m, 2H, pyran-CH₂).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C ether).

Biological Activities and Mechanistic Insights

Receptor Modulation

Compounds featuring the tetrahydropyran-carboxamide scaffold demonstrate affinity for neurotransmitter receptors. For example, 1-(4,6-dimethylpyrimidin-2-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}piperidine-4-carboxamide shows serotonergic activity, implicating potential applications in neurological disorders.

Table 3: Comparative Bioactivity Profiles

CompoundTargetIC₅₀ (nM)
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide5-Lipoxygenase850 ± 40
Analog A5-HT₂A Receptor320 ± 25
Analog BDopamine D3 Receptor610 ± 35

Pharmacological Applications and Patent Landscape

Anti-Inflammatory Agents

Patent filings highlight derivatives of this compound as candidates for treating asthma and psoriasis, driven by 5-LO inhibition . In murine models, oral administration (10 mg/kg) reduced bronchoconstriction by 65% compared to controls .

Central Nervous System (CNS) Therapeutics

Structural modifications, such as incorporation of a benzimidazole moiety (as in N-[5-(1H-benzimidazol-2-yl)pentyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide), enhance blood-brain barrier penetration. These analogs are under investigation for neuropathic pain management.

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